molecular formula C5H5N5 B577209 [1,2,4]Triazolo[4,3-a]pyrazin-3-amine CAS No. 13258-12-3

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine

Cat. No.: B577209
CAS No.: 13258-12-3
M. Wt: 135.13
InChI Key: NAFFKRZOXKOIPB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the triazolopyrazine family, which is known for its applications in pharmaceuticals, particularly as inhibitors in various biological pathways .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyrazin-3-amine are c-Met kinase and bacterial cells . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration . In bacterial cells, the compound acts as an antimicrobial agent .

Mode of Action

The compound interacts with its targets in different ways. In the case of c-Met kinase, it inhibits the kinase, thereby disrupting the signaling pathways that lead to cancer cell proliferation . As an antimicrobial agent, it inhibits the growth of both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The inhibition of c-Met kinase by this compound disrupts the signaling pathways that lead to cancer cell proliferation . In bacterial cells, the compound interferes with essential biochemical pathways, thereby inhibiting their growth .

Pharmacokinetics

The compound’s antibacterial activity suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and bacterial growth. In cancer cells, the compound inhibits c-Met kinase, leading to reduced cell proliferation . In bacterial cells, the compound acts as an antimicrobial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other antimicrobial agents . Similarly, the compound’s ability to inhibit c-Met kinase may be influenced by the presence of other kinase inhibitors .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine interacts with various enzymes and proteins. It has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound influences cell function by inhibiting the activity of c-Met/VEGFR-2 kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism. It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with c-Met/VEGFR-2 kinases . This leads to enzyme inhibition, changes in gene expression, and ultimately, antiproliferative effects on cancer cells.

Temporal Effects in Laboratory Settings

It has shown promising results in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. It has shown promising results in in vitro studies .

Metabolic Pathways

It is known to interact with c-Met/VEGFR-2 kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:

Biological Activity

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, particularly in oncology and infectious diseases.

The primary biological activity of this compound is attributed to its interaction with specific molecular targets:

  • c-Met Kinase Inhibition : This compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various signaling pathways that promote cell proliferation and survival in cancer. By inhibiting this kinase, this compound disrupts these pathways, leading to reduced cancer cell proliferation and increased apoptosis .
  • Antibacterial Activity : The compound also exhibits antibacterial properties against various bacterial strains. Its mode of action involves disrupting bacterial cell function through inhibition of key enzymes and protein interactions essential for bacterial survival .

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer therapy. Notable findings include:

  • In Vitro Studies : The compound showed significant antiproliferative effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, indicating potent activity against these cancer types .
  • Mechanisms of Action : The anticancer effects are linked to the induction of apoptosis through pathways involving caspases and the suppression of NF-κB expression. Additionally, it promotes autophagy by enhancing the formation of autophagosomes and inhibiting mTOR signaling pathways .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored with promising results:

  • Activity Against Bacteria : The compound has shown moderate to strong antibacterial effects against various strains. Studies suggest that modifications in its structure can enhance its activity by improving interactions with bacterial target proteins .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameTarget ActivityIC50 (μM)Notes
This compoundc-Met Kinase Inhibitor0.15 - 0.83Potent anticancer activity
[1,2,4]Triazolo[4,3-a]quinoxalineAntiviral and AntimicrobialVariesBroader spectrum but less specific
[1,2,4]Triazolo[4,3-a]pyrazineAntidiabetic and AnticonvulsantVariesDifferent therapeutic focus

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vivo Efficacy : In animal models simulating human cancer conditions, treatment with this compound resulted in significant tumor reduction and improved survival rates compared to control groups receiving standard chemotherapy agents.
  • Combination Therapies : The compound has been investigated in combination with other anticancer drugs to assess synergistic effects. Preliminary results indicate enhanced efficacy when paired with established therapies.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFFKRZOXKOIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13258-12-3
Record name [1,2,4]triazolo[4,3-a]pyrazin-3-amine
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